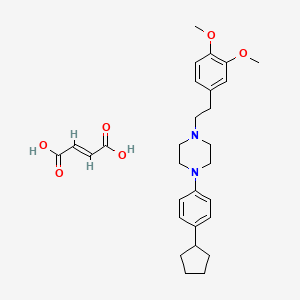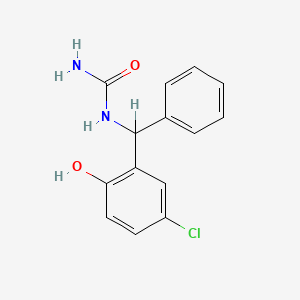
Salicylic acid, 3,5-dipropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salicylic acid, 3,5-dipropyl- is a derivative of salicylic acid, a well-known compound used in various applications, particularly in medicine and skincare
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 3,5-dipropyl- typically involves the alkylation of salicylic acid. One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of salicylic acid derivatives often employs similar alkylation techniques but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity compounds.
化学反应分析
Types of Reactions
Salicylic acid, 3,5-dipropyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group of salicylic acid is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted salicylic acid derivatives.
科学研究应用
Salicylic acid, 3,5-dipropyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialized coatings and materials.
作用机制
The mechanism of action of salicylic acid, 3,5-dipropyl- involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory prostaglandins. This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, it may interact with other cellular pathways, influencing processes like cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Salicylic acid: The parent compound, widely used in skincare and medicine.
Methyl salicylate: Known for its use in topical analgesics.
Acetylsalicylic acid (Aspirin): A well-known anti-inflammatory and analgesic agent.
Uniqueness
Salicylic acid, 3,5-dipropyl- is unique due to the presence of two propyl groups, which may enhance its lipophilicity and alter its pharmacokinetic properties. This modification can potentially lead to different biological activities and applications compared to its parent compound and other derivatives.
属性
CAS 编号 |
92156-96-2 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-hydroxy-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-5-9-7-10(6-4-2)12(14)11(8-9)13(15)16/h7-8,14H,3-6H2,1-2H3,(H,15,16) |
InChI 键 |
KVCPPIKXRFZKCA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C(=C1)C(=O)O)O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)












